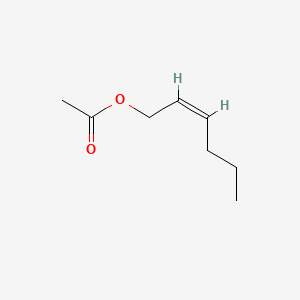

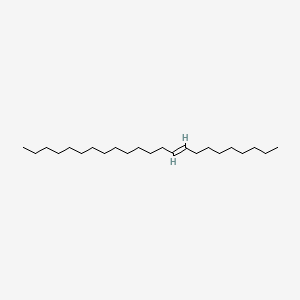

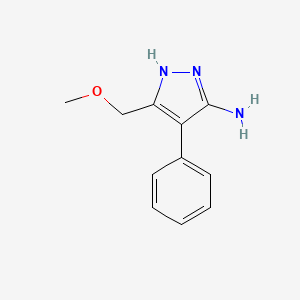

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one

Overview

Description

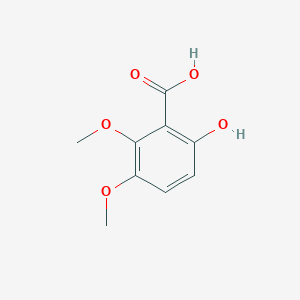

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one, commonly known as THP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. THP is a five-membered ring that contains both nitrogen and oxygen atoms, making it a versatile molecule for various chemical reactions.

Scientific Research Applications

Synthesis and Optical Properties of Pyrrole Derivatives

- Efficient Synthesis and Fluorescent Properties : A study developed efficient conditions for synthesizing tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, revealing strong blue fluorescence and high quantum yields of fluorescence. This work indicates the potential of pyrrole derivatives in fluorescent materials and optical applications (Krzeszewski et al., 2014).

Catalytic and Reaction Mechanism Studies

- Novel Reactions and Mechanistic Insights : Another study uncovered a unique 1,2-aryl shift in tetraarylpyrrolo[3,2-b]pyrroles under oxidative aromatic coupling conditions, highlighting the complex reaction mechanisms possible with pyrrole derivatives and their potential in synthetic chemistry (Krzeszewski et al., 2018).

Applications in Organic Electronics

- Dye-Sensitized Solar Cells : Research on 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives catalyzed by NbCl5 has demonstrated their potential in organic electronic devices, including dye-sensitized solar cells. This indicates the adaptability of pyrrole derivatives for use in renewable energy technologies (Martins et al., 2021).

Advanced Synthesis Techniques for Pyrrole Derivatives

- Large-Scale Synthesis for Functional Materials : An investigation optimized the synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, enabling the production of these heterocycles in large quantities. Such advancements support the development of materials with tailored photophysical properties, beneficial for various scientific and industrial applications (Tasior et al., 2020).

Electrochemical and Sensory Applications

- Electrochemical Sensors : A study on the electrochemical activation and renewal of pyrrole nitrogen sites in porphyrin-based conjugated polymers for the simultaneous determination of uric acid and adrenaline showcased the utility of pyrrole derivatives in developing sensitive and renewable electrochemical sensors (Liu et al., 2021).

properties

IUPAC Name |

(Z)-4-pyrrolidin-1-ylpent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUMGRRVCLAYKC-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tetrahydro-1H-pyrrol-1-ylpent-3-en-2-one | |

CAS RN |

3389-57-9 | |

| Record name | NSC100166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.